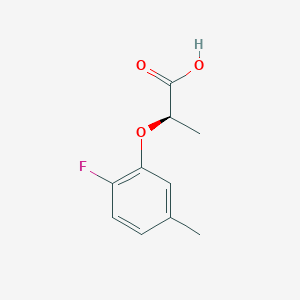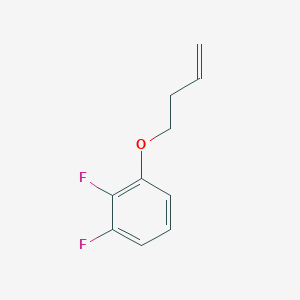
(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,1,1-トリフルオロ-4-(7-メチル-2-(トリフルオロメチル)-6,7-ジヒドロ-5H-クロメン-8-イル)ブト-3-エン-2-オンは、トリフルオロメチル基とクロメニル部分の存在を特徴とする合成有機化合物です。
準備方法
合成経路と反応条件
(E)-1,1,1-トリフルオロ-4-(7-メチル-2-(トリフルオロメチル)-6,7-ジヒドロ-5H-クロメン-8-イル)ブト-3-エン-2-オンの合成には、通常、複数段階の有機反応が伴います。一般的な合成経路には、以下が含まれる場合があります。
クロメニル部分の形成: 適切な前駆体から始めて、クロメニル環は環化反応によって合成できます。
トリフルオロメチル基の導入: トリフルオロメチル化は、特定の条件下で、トリフルオロメチルヨージドまたはトリフルオロメチルスルホネートなどの試薬を使用して達成できます。
カップリング反応: 最後の段階では、クロメニル部分をブテノン断片にカップリングしますが、条件は(E)-異性体の形成を促進します。
工業生産方法
この化合物の工業生産では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、触媒の使用、反応温度の制御、クロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
(E)-1,1,1-トリフルオロ-4-(7-メチル-2-(トリフルオロメチル)-6,7-ジヒドロ-5H-クロメン-8-イル)ブト-3-エン-2-オンは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、二重結合を単結合に変換して、飽和誘導体を作成できます。
置換: トリフルオロメチル基は、求核置換反応に関与できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: パラジウム炭素 (Pd/C) や水素化リチウムアルミニウム (LiAlH4) などの触媒。
置換: 塩基性条件下で、アミンやチオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化はカルボン酸を生じる可能性があり、還元は飽和炭化水素を生じる可能性があります。
科学研究への応用
化学
化学では、(E)-1,1,1-トリフルオロ-4-(7-メチル-2-(トリフルオロメチル)-6,7-ジヒドロ-5H-クロメン-8-イル)ブト-3-エン-2-オンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、有機合成において貴重な中間体となります。
生物学と医学
生物学および医学研究では、この化合物は、その潜在的な薬理学的特性について調査される可能性があります。トリフルオロメチル基の存在は、薬物候補の代謝安定性とバイオアベイラビリティを高めることができます。
工業
工業部門では、この化合物は、特定の特性を持つポリマーなどの高度な材料の開発や、特殊化学品の成分として使用できます。
科学的研究の応用
Chemistry
In chemistry, (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty chemicals.
作用機序
(E)-1,1,1-トリフルオロ-4-(7-メチル-2-(トリフルオロメチル)-6,7-ジヒドロ-5H-クロメン-8-イル)ブト-3-エン-2-オンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、結合相互作用によってその活性を調節する可能性があります。トリフルオロメチル基は、化合物の親油性と電子特性に影響を与え、生物学的標的との相互作用に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
(E)-1,1,1-トリフルオロ-4-(2-(トリフルオロメチル)フェニル)ブト-3-エン-2-オン: クロメニル部分の代わりにフェニル基を持つ類似の構造。
(E)-1,1,1-トリフルオロ-4-(2-メチル-6,7-ジヒドロ-5H-クロメン-8-イル)ブト-3-エン-2-オン: クロメニル環に追加のトリフルオロメチル基がない類似の構造。
独自性
(E)-1,1,1-トリフルオロ-4-(7-メチル-2-(トリフルオロメチル)-6,7-ジヒドロ-5H-クロメン-8-イル)ブト-3-エン-2-オンの独自性は、トリフルオロメチル基とクロメニル部分の組み合わせにあります。これにより、他の類似の化合物とは異なる化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
(E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)phenyl)but-3-EN-2-one: Similar structure but with a phenyl group instead of a chromenyl moiety.
(E)-1,1,1-Trifluoro-4-(2-methyl-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one: Similar structure but without the additional trifluoromethyl group on the chromenyl ring.
Uniqueness
The uniqueness of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one lies in its combination of trifluoromethyl groups and the chromenyl moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C15H12F6O2 |
|---|---|
分子量 |
338.24 g/mol |
IUPAC名 |
(E)-1,1,1-trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one |
InChI |
InChI=1S/C15H12F6O2/c1-8-2-3-9-4-7-12(15(19,20)21)23-13(9)10(8)5-6-11(22)14(16,17)18/h4-8H,2-3H2,1H3/b6-5+ |
InChIキー |
YUTIACAGSKGZSI-AATRIKPKSA-N |
異性体SMILES |
CC1CCC2=CC=C(OC2=C1/C=C/C(=O)C(F)(F)F)C(F)(F)F |
正規SMILES |
CC1CCC2=CC=C(OC2=C1C=CC(=O)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)
![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)


![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)


![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)
